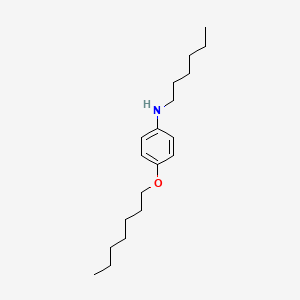

4-(Heptyloxy)-N-hexylaniline

Description

Evolution of Aniline (B41778) Derivatives in Materials Research

The story of aniline derivatives in materials science begins with the recognition that their molecular structure could be systematically modified to influence their bulk properties. Early research often focused on simpler substitutions to enhance solubility or to create building blocks for polymers. smolecule.comrsc.org The introduction of an amino group to an aromatic ring, a defining feature of anilines, provided a reactive site for further functionalization, opening the door to a wide range of derivatives with diverse applications. sci-hub.se This has led to their use in the development of conductive polymers, materials for chemical sensors, and more. rsc.org

Significance of Long-Chain Alkyl/Alkoxy Substituents in Molecular Design

The incorporation of long-chain alkyl and alkoxy groups into molecular structures is a key strategy in the design of advanced materials, particularly in the field of organic electronics and liquid crystals. rsc.org These flexible chains can significantly influence the self-assembly and packing of molecules in the solid state, which in turn dictates the material's electronic and optical properties. rsc.orgnih.gov For instance, the length and branching of these chains can affect intermolecular interactions, solubility, and the formation of ordered structures like liquid crystal phases. rsc.orgresearchgate.net The presence of alkoxy groups, in particular, can modulate electronic properties through their electron-donating nature. smolecule.com

Academic Research Trajectories for N-Hexylaniline Derivatives

N-hexylaniline derivatives have been the subject of various academic investigations, often focusing on their self-assembly behavior and potential applications in materials science. acs.org Research has explored how these molecules arrange themselves on surfaces, forming ordered networks that could be harnessed for the development of nanoscale electronic devices. acs.org Studies have also delved into the synthesis of novel N-hexylaniline derivatives for applications such as fluorescent dyes, where the hexyl group enhances solubility. mdpi.com Furthermore, N-hexylaniline moieties have been incorporated into more complex molecules, such as Schiff bases, to study their liquid crystalline properties. porphyrin-ala.comresearchgate.net

Scope and Objectives of Research on 4-(Heptyloxy)-N-hexylaniline

Research on this compound, a molecule that combines both a heptyloxy and an N-hexyl substituent, is often situated within the study of liquid crystals. researchgate.nettandfonline.com The primary objective of such research is to understand how the interplay between the alkoxy and alkyl chains influences the material's phase behavior and physical properties. researchgate.netresearchgate.net This includes investigating its various liquid crystal phases (mesophases) and the transitions between them. researchgate.netresearchgate.net Computational studies have also been employed to analyze the molecular ordering and intermolecular interactions that give rise to its unique properties. researchgate.netresearchgate.net A key area of interest is the dielectric properties of such compounds, as these are crucial for their potential application in display technologies and other electro-optical devices. researchgate.net The crystal structure of this compound reveals a layered packing arrangement, with the heptyloxy and hexyl chains playing a crucial role in the molecular organization. tandfonline.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-heptoxy-N-hexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO/c1-3-5-7-9-11-17-21-19-14-12-18(13-15-19)20-16-10-8-6-4-2/h12-15,20H,3-11,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICNVDVQVCSCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)NCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Heptyloxy N Hexylaniline and Analogues

Conventional Synthetic Routes to N-Alkyl/Alkoxy-Anilines

The conventional synthesis of 4-(heptyloxy)-N-hexylaniline can be logically approached in a two-step process. First, the introduction of the heptyloxy group onto an aniline (B41778) precursor, followed by the N-alkylation to introduce the hexyl group.

A primary route for the synthesis of the intermediate, 4-(heptyloxy)aniline, involves the Williamson ether synthesis. This well-established method is a nucleophilic substitution reaction (SN2) between an alkoxide and an alkyl halide. sdsu.edu In this case, the synthesis would commence with 4-aminophenol. The phenolic hydroxyl group of 4-aminophenol is deprotonated using a suitable base, such as sodium hydroxide or potassium carbonate, to form the more nucleophilic phenoxide ion. This is followed by a reaction with a 1-haloheptane (e.g., 1-bromoheptane or 1-iodoheptane) to yield 4-(heptyloxy)aniline.

The subsequent step is the N-alkylation of 4-(heptyloxy)aniline to introduce the hexyl group, forming the final product, this compound. A common and effective method for this transformation is reductive amination. This reaction involves the condensation of 4-(heptyloxy)aniline with hexanal to form an intermediate imine (a Schiff base). This imine is then reduced in situ to the corresponding secondary amine using a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This method is widely used for the synthesis of N-alkylated amines due to its efficiency and selectivity. organic-chemistry.orgorganic-chemistry.org

Alternatively, direct N-alkylation of 4-(heptyloxy)aniline can be achieved by reacting it with a 1-halohexane. This reaction, however, can sometimes lead to a mixture of mono- and di-alkylated products and may require more stringent control of reaction conditions to favor the desired secondary amine.

A plausible synthetic pathway is outlined below:

Step 1: Synthesis of 4-(Heptyloxy)aniline via Williamson Ether Synthesis

| Reactants | Reagents | Product | Reaction Type |

| 4-Aminophenol, 1-Bromoheptane | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 4-(Heptyloxy)aniline | Williamson Ether Synthesis |

Step 2: Synthesis of this compound via Reductive Amination

| Reactants | Reagents | Product | Reaction Type |

| 4-(Heptyloxy)aniline, Hexanal | Reducing Agent (e.g., NaBH₄), Solvent (e.g., Methanol) | This compound | Reductive Amination |

Preparation of Schiff Bases Featuring this compound Core Structures

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govresearchgate.net Schiff bases derived from substituted anilines are of significant interest in various fields, including materials science and coordination chemistry.

The synthesis of Schiff bases featuring the this compound core structure would involve the reaction of a suitable aldehyde or ketone with a primary amine that already contains the 4-(heptyloxy) group, which is subsequently N-alkylated. However, as this compound is a secondary amine, it cannot directly form a stable Schiff base through condensation with an aldehyde or ketone.

Instead, Schiff bases are prepared from the primary amine intermediate, 4-(heptyloxy)aniline. For example, the reaction of 4-(heptyloxy)aniline with a substituted benzaldehyde in a suitable solvent like ethanol, often with a catalytic amount of acid, will yield the corresponding N-(substituted benzylidene)-4-(heptyloxy)aniline. idosr.org

A general reaction for the synthesis of a Schiff base from 4-(heptyloxy)aniline is as follows:

| Amine | Aldehyde | Product (Schiff Base) |

| 4-(Heptyloxy)aniline | R-CHO (e.g., Benzaldehyde) | N-(Benzylidene)-4-(heptyloxy)aniline |

These Schiff bases can then be further modified. For instance, the imine bond can be reduced to a secondary amine, which provides an alternative route to N-alkylated aniline derivatives.

Advanced Catalytic Approaches in Aniline Derivative Synthesis

Modern synthetic chemistry often employs catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of N-alkyl/alkoxy-anilines can be significantly enhanced by the use of transition metal catalysts.

Palladium- and copper-based catalysts are particularly effective for N-alkylation reactions. mdma.chrsc.org These catalysts can facilitate the coupling of anilines with alcohols, which are considered greener alkylating agents than alkyl halides as the only byproduct is water. This process is often referred to as the "borrowing hydrogen" methodology, where the alcohol is temporarily dehydrogenated to an aldehyde in situ, which then undergoes reductive amination with the aniline. chemrxiv.org

For the synthesis of this compound, a catalytic approach could involve the reaction of 4-(heptyloxy)aniline with hexanol in the presence of a suitable catalyst, such as a palladium complex supported on a solid matrix. researchgate.net

Copper-catalyzed N-alkylation provides another powerful tool. Various copper salts or complexes can catalyze the reaction between anilines and alkyl halides or other alkylating agents under milder conditions than traditional methods. sdsu.edumdpi.com For instance, copper-catalyzed coupling of 4-(heptyloxy)aniline with a hexylating agent could offer an efficient route to the target molecule.

Below is a table summarizing some advanced catalytic approaches:

| Catalytic System | Reactants | Product | Advantages |

| Palladium on Carbon (Pd/C) | Aniline, Alcohol | N-Alkylated Aniline | Use of green alkylating agents, high efficiency. rsc.orgchemrxiv.org |

| Copper Iodide (CuI) | Aniline, Alkyl Halide | N-Alkylated Aniline | Milder reaction conditions, good yields. rsc.org |

| Iron Oxide Supported Palladium | Aniline, Alcohol | N-Alkylated Aniline | Heterogeneous catalyst, easy separation, and reusability. researchgate.net |

Strategies for Modifying Aniline Monomers to Tailor Polymer Characteristics

Substituted anilines, such as this compound, can serve as monomers for the synthesis of functionalized polyanilines (PANIs). Polyaniline is a well-known conducting polymer, and the introduction of substituents onto the aniline ring or the nitrogen atom can significantly alter the properties of the resulting polymer, such as solubility, processability, and electrochemical behavior. doi.orgnih.gov

The presence of the heptyloxy and hexyl groups in this compound is expected to enhance the solubility of the corresponding polymer in common organic solvents. niscpr.res.in This is a crucial advantage, as unsubstituted polyaniline is notoriously difficult to process due to its poor solubility. The long alkyl chains can disrupt the interchain packing, reducing the crystallinity and making the polymer more amenable to solution-based processing techniques. nih.gov

The general method for the polymerization of aniline derivatives is oxidative polymerization. This can be carried out chemically, using an oxidizing agent like ammonium persulfate ((NH₄)₂S₂O₈) in an acidic medium, or electrochemically, by applying an electric potential to a solution containing the monomer. rsc.org

The electronic properties of the resulting polymer can also be tuned by the substituents. The electron-donating nature of the alkoxy group can influence the redox potentials of the polymer, while the steric bulk of the N-hexyl group can affect the planarity of the polymer backbone and, consequently, its conductivity.

Strategies for tailoring polymer characteristics through monomer modification are summarized below:

| Monomer Modification | Effect on Polymer Properties | Rationale |

| Introduction of long alkyl/alkoxy chains | Increased solubility and processability | Disruption of interchain interactions and increased compatibility with organic solvents. niscpr.res.in |

| Substitution at the ortho- or meta-position | Altered electronic and steric properties | Influences polymer chain conformation and electronic band structure. researchgate.net |

| N-alkylation | Modified redox behavior and morphology | Steric hindrance around the nitrogen atom can affect polymerization mechanism and final polymer structure. |

By carefully designing and synthesizing aniline monomers like this compound, it is possible to create a new generation of processable and functional conducting polymers with tailored properties for specific applications. scispace.comresearchgate.net

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 4 Heptyloxy N Hexylaniline

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR and ¹³C NMR Chemical Shift Analysis

One-dimensional NMR provides foundational information about the types and numbers of protons and carbons in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Heptyloxy)-N-hexylaniline is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the heptyloxy and hexyl chains. The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene ring ortho to the electron-donating heptyloxy group are expected to be shielded (upfield shift) compared to those ortho to the amino group. The aliphatic protons of the heptyloxy and hexyl chains appear as a series of triplets and multiplets in the upfield region of the spectrum. The N-H proton of the secondary amine is expected to appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show distinct signals for the aromatic carbons and the aliphatic carbons of the two alkyl chains. The carbons of the benzene ring directly attached to the oxygen (heptyloxy) and nitrogen (hexylamino) groups are significantly influenced by these heteroatoms. The remaining aromatic carbons show signals in the typical aromatic region (110-160 ppm). The aliphatic carbons of the heptyloxy and hexyl chains appear in the upfield region (typically 14-70 ppm).

Predicted Chemical Shifts for this compound

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic H (ortho to -O) | ~6.8 | Aromatic C (ipso to -O) | ~152 |

| Aromatic H (ortho to -NH) | ~6.6 | Aromatic C (ipso to -N) | ~142 |

| -NH- | Broad singlet (~3.5) | Aromatic C (ortho to -O) | ~115 |

| -O-CH₂- (Heptyloxy) | ~3.9 (t) | Aromatic C (ortho to -N) | ~114 |

| -N-CH₂- (Hexyl) | ~3.0 (t) | -O-CH₂- (Heptyloxy) | ~69 |

| Alkyl Chain -CH₂- | 1.2-1.8 (m) | -N-CH₂- (Hexyl) | ~45 |

| Terminal -CH₃ | ~0.9 (t) | Alkyl Chain -CH₂- | 22-32 |

| Terminal -CH₃ | ~14 |

(Note: Predicted values are based on typical chemical shifts for similar functional groups and aniline (B41778) derivatives. Actual experimental values may vary based on solvent and other conditions.)

Two-Dimensional NMR Correlation Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR identifies the types of nuclei present, 2D NMR experiments reveal the connectivity between them, confirming the molecular architecture.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the neighboring protons within the hexyl chain and within the heptyloxy chain. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the spectrum links a specific proton signal to the carbon signal it is attached to. This allows for the unambiguous assignment of each carbon atom in the aliphatic chains and the protonated carbons of the aromatic ring.

Together, these 2D NMR techniques provide definitive proof of the molecular structure of this compound by piecing together the atomic connectivity from the aromatic core through the ether and amine linkages to the ends of the alkyl chains.

Vibrational Spectroscopy for Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are highly effective for identifying functional groups and studying molecular conformation and intermolecular interactions.

Fourier-Transform Infrared Spectroscopy (FT-IR) for Bond Characterization

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The resulting spectrum is a unique fingerprint of the molecule's functional groups. nih.govtsijournals.com For this compound, key characteristic absorption bands are expected. nist.gov

Key FT-IR Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3350-3450 | A sharp to medium band characteristic of the secondary amine. |

| Aromatic C-H Stretch | 3000-3100 | Medium to weak bands just above 3000 cm⁻¹. |

| Aliphatic C-H Stretch | 2850-2960 | Strong, sharp bands from the heptyloxy and hexyl chains. |

| C=C Aromatic Ring Stretch | 1500-1600 | Multiple sharp bands of variable intensity. |

| N-H Bend | 1550-1650 | A medium intensity band, may overlap with C=C stretches. |

| C-N Stretch | 1250-1350 | Medium intensity band for the aromatic amine. |

| C-O-C Asymmetric Stretch | 1200-1275 | A strong, characteristic band for the aryl-alkyl ether. |

| C-O-C Symmetric Stretch | 1000-1075 | A medium intensity band for the ether linkage. |

| Aromatic C-H Out-of-Plane Bend | ~820 | A strong band indicative of 1,4-disubstitution on the benzene ring. |

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov While polar bonds are strong in IR, non-polar and symmetric bonds often produce strong Raman signals. tsijournals.comresearchgate.net This makes Raman spectroscopy particularly useful for analyzing the carbon backbone of the alkyl chains and the aromatic ring. scholarsresearchlibrary.com

For this compound, the Raman spectrum would be expected to show:

Strong Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-disubstituted benzene ring would give a particularly strong signal, typically around 1600 cm⁻¹.

Alkyl Chain Modes: The C-C stretching and CH₂ twisting modes of the heptyloxy and hexyl chains would be prominent, providing information about the conformational order (e.g., the degree of all-trans character) of these chains.

Ultraviolet-Visible and Near-Infrared Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. nih.gov The aniline chromophore, consisting of the benzene ring substituted with an amino group, is the primary source of UV absorption in this compound.

The electronic spectrum of aniline derivatives is characterized by two main absorption bands originating from π → π* transitions within the benzene ring. researchgate.net

E2-band: A strong absorption band typically appearing around 230-250 nm.

B-band: A weaker, broader band at longer wavelengths, typically around 280-300 nm. This band is sensitive to substitution on the aromatic ring.

In this compound, both the amino group (-NH-hexyl) and the alkoxy group (-O-heptyl) are electron-donating groups. Their presence is expected to cause a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted aniline. aatbio.com The primary absorption maximum (λ_max) for this compound would likely be observed in the 290-310 nm range due to the combined electronic effects of the substituents. The exact position of λ_max can be influenced by solvent polarity. Near-infrared (NIR) spectroscopy is generally less informative for this type of molecule as it primarily shows overtones of fundamental vibrations (like C-H, N-H, and O-H) and is more often used for quantitative analysis rather than structural elucidation. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing

The crystallographic analysis of the analogous compound, N-(4-n-heptyloxybenzylidene)-4′-hexylaniline, reveals a triclinic crystal system with the space group P1 and two molecules per unit cell. tandfonline.com This structural arrangement is indicative of a well-ordered molecular packing in the solid state.

The unit cell parameters for this homolog provide a quantitative basis for understanding the crystal lattice.

Table 1: Crystallographic Data for the Analog N-(4-n-heptyloxybenzylidene)-4′-hexylaniline

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 5.420(2) Å |

| b | 8.307(3) Å |

| c | 28.057(7) Å |

| α | 91.69(2)° |

| β | 89.76(2)° |

| γ | 108.02(2)° |

Data sourced from a study on N-(4-n-heptyloxybenzylidene)-4′-hexylaniline, a close homolog of this compound. tandfonline.com

The heptyloxy chain adopts an all-trans conformation, which allows it to lie almost in the same plane as the aromatic core. tandfonline.com This extended conformation minimizes steric hindrance and contributes to the ordered packing of the molecules. In contrast, the hexyl group, while also in an extended form, is situated in a plane that is rotated relative to the plane of the central mesogenic unit. tandfonline.com

The crystal packing of N-(4-n-heptyloxybenzylidene)-4′-hexylaniline is distinguished by a layered structure along the c-axis. tandfonline.com A notable feature of this layered arrangement is the interdigitation of the molecules. tandfonline.com This means that the alkyl chains of molecules in one layer penetrate into the spaces between the molecules of the adjacent layers, leading to a highly condensed and stable solid-state structure.

The dipole moments arising from the C-O-C and C=N-C bonds are compensated for by an antiparallel packing arrangement along the b-axis. tandfonline.com In this arrangement, molecules with their long axes pointing in the same direction within the a,c-plane are packed in an antiparallel fashion. tandfonline.com

This table summarizes findings from the crystallographic study of a close homolog to infer the probable structure of this compound. tandfonline.com

Computational Chemistry and Theoretical Modeling of 4 Heptyloxy N Hexylaniline Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. DFT calculations for aniline (B41778) and its derivatives have proven to be an excellent method for geometry optimization and predicting a variety of molecular properties. scispace.com These studies are foundational for understanding the intrinsic properties of 4-(Heptyloxy)-N-hexylaniline, which are governed by the interplay of the electron-donating heptyloxy and hexyl groups with the aromatic aniline core.

DFT methods are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as dipole moments and polarizabilities. scispace.comresearchgate.net For substituted anilines, the nature, number, and position of substituents significantly influence the molecule's properties. researchgate.net The heptyloxy and hexyl groups in this compound are expected to increase the electron density of the benzene (B151609) ring through resonance and inductive effects, thereby influencing its reactivity towards electrophiles. wikipedia.org

A significant application of DFT is the mapping of potential energy surfaces to predict reaction pathways and calculate the associated activation energy barriers. researchgate.net This allows for a theoretical investigation of reaction mechanisms, identifying transition states and intermediates. For a molecule like this compound, DFT can be used to model various reactions, such as electrophilic aromatic substitution, oxidation, or polymerization. researchgate.netwikipedia.org

Kinetic studies combined with DFT calculations can validate experimental findings and provide deep insights into the reaction mechanism. researchgate.net The activation barrier (Ea) is a critical parameter that determines the rate of a chemical reaction. By calculating the energy difference between the reactants and the transition state, DFT can predict whether a reaction is kinetically favorable under specific conditions. High-temperature conditions, for instance, can enable reactions to overcome significant activation energy barriers, a principle that can be explored computationally. researchgate.net

Below is a representative table illustrating hypothetical activation barriers for electrophilic substitution reactions on the aniline ring, a common reaction type for such compounds.

| Reaction Type | Position of Substitution | Hypothetical Activation Barrier (kcal/mol) |

| Bromination | ortho to -NHC₆H₁₃ | 12.5 |

| Bromination | meta to -NHC₆H₁₃ | 22.0 |

| Nitration | ortho to -NHC₆H₁₃ | 15.3 |

| Nitration | meta to -NHC₆H₁₃ | 25.1 |

Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations for electrophilic substitution on an activated aniline derivative.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.govnih.gov

For this compound, the electron-donating nature of the alkoxy and alkyl substituents is expected to raise the energy of the HOMO and lower the energy of the LUMO, resulting in a smaller energy gap compared to unsubstituted aniline. researchgate.net This reduced gap facilitates charge transfer within the molecule, which is a key factor in determining its potential for applications in electronic materials. researchgate.netnih.gov Time-dependent DFT (TD-DFT) calculations can further be used to simulate UV-Vis spectra and understand the electronic transitions between molecular orbitals. researchgate.net

The following table presents plausible DFT-calculated FMO energies for this compound, contrasted with the parent aniline molecule to highlight the influence of the substituents.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Aniline | -5.14 | -0.12 | 5.02 |

| This compound | -4.85 | -0.25 | 4.60 |

Note: These values are representative examples derived from general trends observed in DFT studies of substituted anilines and serve to illustrate the expected electronic effects of the heptyloxy and hexyl groups.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ulster.ac.uk Given its amphiphilic nature—possessing a polar aniline head group and nonpolar heptyloxy and hexyl tails—this compound is a candidate for forming self-assembled structures in solution. arxiv.org MD simulations are ideally suited to investigate such phenomena, providing atomic-level insights into the processes of micelle formation, aggregation, and the emergence of larger-scale structures like liquid crystals. rsc.orgworktribe.com

Classical MD simulations can model the dynamic behavior of hundreds or thousands of these molecules in a simulated solvent box, tracking their trajectories and interactions. ulster.ac.uk These simulations can reveal how factors like concentration and temperature influence self-assembly. arxiv.org By analyzing the simulation output, researchers can characterize the morphology of aggregates, the packing of molecules, and the thermodynamics of the assembly process, bridging the gap between molecular structure and macroscopic material properties. rsc.org166.62.7

Investigation of Intermolecular Interactions via Quantum Chemical Calculations

The bulk properties and self-assembly of this compound are dictated by the network of intermolecular interactions between molecules. Quantum chemical calculations offer a precise way to quantify these non-covalent interactions. nih.gov For this system, the key interactions include:

Hydrogen Bonding: The N-H group of the aniline moiety can act as a hydrogen bond donor, interacting with electronegative atoms on neighboring molecules.

π-π Stacking: The aromatic benzene rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Van der Waals Forces: The long heptyloxy and hexyl alkyl chains interact primarily through dispersion forces, which are crucial for the packing and stability of aggregated structures.

Advanced methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy of a molecular dimer into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. nih.gov This analysis provides a detailed understanding of the nature and strength of the forces driving molecular recognition and self-assembly. nih.gov

The table below provides a hypothetical SAPT energy decomposition for a parallel-displaced dimer of this compound, illustrating the relative contributions of different forces.

| Interaction Energy Component | Hypothetical Value (kcal/mol) |

| Electrostatics | -4.5 |

| Exchange | +8.0 |

| Induction | -1.5 |

| Dispersion | -9.0 |

| Total Interaction Energy | -7.0 |

Note: This data is illustrative, based on typical SAPT results for π-stacked aromatic systems with alkyl chains. It highlights the expected dominance of dispersion and electrostatic forces in the stabilization of the dimer. nih.gov

Computational Prediction of Structure-Property Relationships for Aniline Derivatives

Computational methods are pivotal in establishing Quantitative Structure-Property Relationships (QSPR), which are mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or technological properties. researchgate.net For aniline derivatives, QSPR models can be developed to predict a wide range of properties, such as lipophilicity, solubility, and parameters relevant to materials science. researchgate.netnih.gov

These predictive models are built by first calculating a set of molecular descriptors for a series of known aniline derivatives. These descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment), or they can represent topological, geometric, or physicochemical characteristics. researchgate.net Statistical methods like multiple linear regression (MLR) are then used to create an equation that links these descriptors to an experimentally measured property. researchgate.net Such models, once validated, can be used to predict the properties of novel compounds like this compound before they are synthesized, guiding molecular design and prioritizing experimental efforts. nih.gov

Key molecular descriptors that would be calculated for this compound in a QSPR study are listed below.

| Descriptor Type | Specific Descriptor Example | Relevance |

| Electronic | HOMO-LUMO Gap | Reactivity, Electronic Properties |

| Electronic | Dipole Moment | Polarity, Intermolecular Forces |

| Steric | Molecular Volume | Packing, Density |

| Topological | Wiener Index | Molecular Branching, Shape |

| Physicochemical | Calculated LogP | Lipophilicity, Solubility |

Supramolecular Self Assembly and Intermolecular Force Manifestations in 4 Heptyloxy N Hexylaniline Systems

Mechanisms of One- and Two-Dimensional Nanostructure Formation

The formation of one- and two-dimensional nanostructures from 4-(Heptyloxy)-N-hexylaniline is a spontaneous process driven by the minimization of free energy. This self-assembly is directed by a combination of intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-π stacking. The initial step in the formation of these nanostructures is typically the association of individual molecules into smaller aggregates. These primary aggregates then serve as building blocks for the growth of larger, more ordered structures.

In the case of one-dimensional nanostructures, such as nanofibers or nanoribbons, the growth is typically anisotropic, meaning it proceeds preferentially in one direction. This is often the result of strong, directional interactions, such as hydrogen bonds, that link the molecules in a head-to-tail fashion. The resulting chains can then associate laterally through weaker van der Waals forces to form bundles or ribbons.

The formation of two-dimensional nanostructures, such as nanosheets or monolayers, occurs when the intermolecular interactions promote growth in two directions. This can be achieved through a network of hydrogen bonds or by the packing of molecules in a way that maximizes favorable van der Waals contacts and π-π stacking interactions across a plane. The specific morphology of the resulting nanostructure is highly dependent on factors such as solvent, temperature, and concentration, which can influence the relative strengths of the different intermolecular forces at play.

Role of Hydrogen Bonding in Directing Self-Assembly and Crystal Engineering

Hydrogen bonding plays a pivotal role in directing the self-assembly of this compound and is a key tool in the field of crystal engineering. The molecule possesses a secondary amine group (-NH-) that can act as a hydrogen bond donor, and the oxygen atom of the heptyloxy group can act as a hydrogen bond acceptor. This donor-acceptor pair facilitates the formation of specific and directional intermolecular connections.

In the context of crystal engineering, the predictable nature of hydrogen bonding allows for the rational design of crystalline materials with desired structures and functions. By modifying the molecular structure to include different hydrogen bonding groups, it is possible to control the dimensionality and connectivity of the resulting supramolecular assembly. For instance, the introduction of multiple hydrogen bond donors and acceptors can lead to the formation of robust two- or three-dimensional networks. The interplay between hydrogen bonding and other weaker interactions, such as C-H···π interactions, also contributes to the stability and specific geometry of the crystal lattice.

Influence of Alkyl/Alkoxy Chains on Packing Density and Supramolecular Architecture

The length and conformation of the alkyl/alkoxy chains affect the packing efficiency of the molecules. Longer chains can lead to increased van der Waals interactions, which can promote denser packing. However, the conformational flexibility of these chains can also introduce disorder into the crystal lattice, potentially leading to less dense structures or even liquid crystalline phases. The interplay between the attractive van der Waals forces of the chains and the directional interactions of the aromatic cores and hydrogen-bonding groups determines the final packing arrangement.

Furthermore, the alkyl/alkoxy chains can influence the supramolecular architecture by sterically directing the assembly process. They can create "soft" regions within the solid-state structure that can accommodate conformational changes or guest molecules. The segregation of the non-polar alkyl/alkoxy chains from the more polar aromatic and hydrogen-bonding moieties can lead to the formation of layered or columnar structures, a common feature in liquid crystals and other soft materials.

Influence of Chain Length on Packing

| Chain Type | Chain Length | Expected Influence on Packing Density | Potential Supramolecular Architectures |

|---|---|---|---|

| Alkoxy | Heptyloxy (C7H15O-) | Increased van der Waals interactions, potentially leading to denser packing. | Layered structures, interdigitation of chains. |

| Alkyl | Hexyl (-C6H13) | Contributes to molecular volume and can influence packing efficiency through conformational flexibility. | May promote formation of columnar or nematic phases. |

π-π Stacking Interactions in Aromatic Amine-Based Assemblies

The aromatic phenyl ring of this compound is capable of engaging in π-π stacking interactions, which are attractive non-covalent interactions between aromatic rings. These interactions are a significant driving force in the self-assembly of many aromatic compounds and contribute to the stability of the resulting supramolecular structures.

There are two primary geometries for π-π stacking: face-to-face and edge-to-face (or T-shaped). In a face-to-face arrangement, the aromatic rings are parallel to each other, while in an edge-to-face arrangement, the edge of one ring points towards the face of another. The preferred geometry is determined by the electronic nature of the aromatic rings and the steric constraints imposed by the rest of the molecule.

In aromatic amine-based assemblies, π-π stacking interactions work in concert with hydrogen bonding and van der Waals forces to direct the formation of ordered structures. These interactions can lead to the formation of columnar stacks of molecules, where the aromatic cores are closely packed. The strength of the π-π stacking can be influenced by the presence of substituents on the aromatic ring. The electron-donating heptyloxy group on the aniline (B41778) ring can affect the quadrupole moment of the aromatic system and thus modulate the strength and geometry of the π-π stacking interactions. The balance between these stacking forces and the other intermolecular interactions ultimately dictates the final three-dimensional arrangement of the molecules in the crystal.

Types of π-π Stacking Interactions

| Interaction Type | Description | Typical Inter-planar Distance |

|---|---|---|

| Face-to-Face | Parallel arrangement of aromatic rings. | ~3.3-3.8 Å |

| Edge-to-Face (T-shaped) | The edge of one aromatic ring points towards the face of another. | ~4.5-5.5 Å |

Mesophase Behavior and Thermotropic Liquid Crystallinity of 4 Heptyloxy N Hexylaniline

Identification and Characterization of Nematic and Smectic Mesophases

The liquid crystalline phases of 4-(Heptyloxy)-N-hexylaniline and related Schiff bases are primarily identified and characterized by their distinct molecular arrangements. The two most common mesophases for compounds of this type are the nematic (N) and smectic (Sm) phases. In the nematic phase, the elongated molecules exhibit a long-range orientational order, aligning their long axes, on average, in a common direction known as the director. However, they lack any long-range positional order, behaving like a liquid in terms of flow. The smectic phases possess a higher degree of order, with molecules organized into layers. Within these layers, various arrangements can exist, leading to different types of smectic phases such as Smectic A (SmA), where the molecules are perpendicular to the layer planes, and Smectic C (SmC), where they are tilted.

These transitions are reversible, though some degree of supercooling may be observed upon cooling from the isotropic liquid. The enthalpy changes associated with these transitions provide information about the degree of molecular ordering. The crystal-to-smectic transition typically has the highest enthalpy change, reflecting the significant energy required to break the crystal lattice. The transitions between different liquid crystal phases and from the nematic to the isotropic liquid involve smaller enthalpy changes.

Interactive Data Table: Phase Transition Temperatures of a Related Schiff Base Compound

| Transition | Temperature (°C) | Enthalpy Change (kJ/mol) |

| Crystal to Smectic G | 69.0 | 24.5 |

| Smectic G to Smectic B | 78.0 | 1.2 |

| Smectic B to Smectic A | 95.5 | 0.2 |

| Smectic A to Nematic | 100.0 | 1.8 |

| Nematic to Isotropic | 102.5 | 0.6 |

Note: The data presented is for N-(p-n-heptyloxybenzylidene)-p-n-butylaniline (7O.4), a compound structurally similar to this compound, and is used here for illustrative purposes.

Polarizing Optical Microscopy (POM) is a crucial technique for identifying liquid crystal phases based on their unique optical textures. When a liquid crystalline sample is viewed between crossed polarizers, the anisotropic nature of the mesophases causes them to be birefringent, resulting in characteristic patterns of light and dark areas.

Nematic Phase: The nematic phase of Schiff bases typically exhibits a "threaded" or "Schlieren" texture. The threads are disclination lines, which are defects in the molecular alignment. The Schlieren texture is characterized by dark brushes that emanate from point defects.

Smectic A Phase: The Smectic A phase often displays a "focal-conic" or "fan-shaped" texture. This texture arises from the arrangement of the smectic layers into focal-conic domains.

Smectic C Phase: The tilted arrangement of molecules in the Smectic C phase often results in a "broken focal-conic" or "striated fan" texture. The Schlieren texture in the SmC phase is also distinguishable from that of the nematic phase.

Higher Order Smectic Phases: More ordered smectic phases, such as Smectic B and Smectic G, exhibit "mosaic" textures, which appear as regions of uniform color separated by sharp boundaries.

The observation of these distinct textures upon heating and cooling a sample in a hot stage under a polarizing microscope allows for the unambiguous identification of the different mesophases and the determination of their transition temperatures.

Structural Factors Governing Mesomorphic Stability and Polymorphism

The stability and type of mesophases exhibited by this compound are governed by its molecular structure. The interplay of core rigidity, terminal chain length, and intermolecular forces dictates the temperature range over which the liquid crystalline phases are stable.

The flexible heptyloxy and hexyl chains at the ends of the molecule also play a significant role. The length of these terminal alkyl and alkoxy chains influences the melting point and the clearing point (the temperature at which the material becomes an isotropic liquid). Generally, as the chain length increases in a homologous series, the melting point tends to show an "odd-even" effect, while the clearing point decreases. Longer chains increase the flexibility of the molecules, which can disrupt the ordered packing required for the crystalline state, thus lowering the melting point. However, very long chains can lead to stronger van der Waals interactions, which may favor the formation of more ordered smectic phases over the nematic phase.

The elongated, rod-like shape of this compound results in significant molecular anisotropy. This anisotropy in molecular shape is a primary driving force for the formation of liquid crystalline phases, as it leads to anisotropic dispersion forces that favor the parallel alignment of molecules.

Pressure-Temperature Phase Diagrams and Multicritical Points in Related Systems

The phase behavior of liquid crystals is not only dependent on temperature but also on pressure. A pressure-temperature (P-T) phase diagram provides a comprehensive map of the stability regions of the different phases. For calamitic (rod-like) thermotropic liquid crystals like this compound, increasing pressure generally favors the more ordered phases.

A typical P-T phase diagram for a compound exhibiting nematic and smectic phases would show that the transition temperatures for Crystal-Smectic, Smectic-Nematic, and Nematic-Isotropic transitions all increase with pressure. The slopes of these phase boundaries (dT/dP) are generally positive, as described by the Clausius-Clapeyron equation, because the denser phase is the more stable one at higher pressures.

In some liquid crystal systems, the P-T phase diagram can exhibit complex features such as multicritical points. A tricritical point, for example, is a point where a line of first-order transitions meets a line of second-order transitions. For instance, the Smectic A-Nematic (SmA-N) transition can change from first-order to second-order at a tricritical point. Other multicritical points, such as a nematic-smectic A-smectic C (NAC) triple point, can also exist where the phase boundaries of these three phases meet. The existence and location of these multicritical points are sensitive to the molecular structure of the liquid crystal. While a specific P-T diagram for this compound is not available, the general principles derived from related systems provide a framework for understanding its potential behavior under varying pressure and temperature conditions.

Molecular Orientation and Packing in Liquid Crystalline Phases

The molecular arrangement of this compound in its condensed states provides significant insight into its mesophase behavior. Studies of its crystal structure at room temperature reveal a pre-ordered arrangement that is a precursor to the organization in the liquid crystalline phases. The compound crystallizes in the triclinic system with the space group P1, and two molecules are present in each unit cell tandfonline.com.

The packing of these molecules in the crystal lattice exhibits a distinct layered structure along the c-axis of the unit cell. A notable feature of this arrangement is that the layers are interdigitated; the molecules of one layer penetrate into the spaces of the adjacent layers tandfonline.com. This interdigitation suggests strong intermolecular interactions that influence the stability and nature of the smectic phases that may form upon heating. Furthermore, to compensate for the dipole moments arising from the C–O–C and C=N–C bonds, the molecules are packed in an antiparallel fashion along the b-axis tandfonline.com. This layered and antiparallel arrangement is a common feature in materials that exhibit smectic liquid crystal phases.

The detailed crystallographic data from which this structural information is derived are presented in the table below.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 5.420(2) Å |

| b | 8.307(3) Å |

| c | 28.057(7) Å |

| α | 91.69(2)° |

| β | 89.76(2)° |

| γ | 108.02(2)° |

| Data sourced from a study on the molecular and crystal structure of N-(4-n-heptyloxybenzylidene)-4′-hexylaniline tandfonline.com. |

Advanced Materials Applications of 4 Heptyloxy N Hexylaniline and Analogous Derivatives

Integration into Organic Electronic Devices

The performance of organic electronic devices is intrinsically linked to the molecular design of their active components. The ability to tune properties such as charge mobility, energy levels, and morphology through the modification of molecular structure is a key advantage of organic materials. Derivatives of 4-(heptyloxy)-N-hexylaniline, particularly those that can be incorporated into larger conjugated systems, are of interest in this regard.

Organic thermoelectric materials, which can convert waste heat into useful electrical energy, represent a promising technology for sustainable energy solutions. The efficiency of these materials is governed by their electrical conductivity and Seebeck coefficient, which are in turn influenced by the molecular packing and electronic properties of the constituent molecules.

While direct studies on this compound for thermoelectric applications are not prevalent, research on analogous systems with flexible side chains provides valuable insights. For instance, in the field of n-type organic thermoelectrics, the design of side chains on conjugated polymers has been shown to be a critical factor in enhancing performance. The introduction of polar oligo(ethylene glycol) side chains can improve the miscibility of the host material with n-type dopants, leading to higher electrical conductivity. Furthermore, the use of fluorinated alkyl chains can enhance the air stability of these materials, a crucial aspect for practical applications nih.gov. These studies underscore the principle that the strategic selection of side chains, such as the heptyloxy and hexyl groups in our compound of interest, can significantly impact the thermoelectric properties of organic materials.

The table below summarizes the impact of side chain engineering on the thermoelectric properties of some n-type conjugated polymers, illustrating the principles that could be applied to aniline (B41778) derivatives.

| Polymer Backbone | Side Chain Type | Electrical Conductivity (S cm⁻¹) | Power Factor (µW m⁻¹ K⁻²) | Reference |

| Naphthalenediimide-dialkoxybithiazole | Non-fluorinated | - | - | nih.gov |

| Naphthalenediimide-dialkoxybithiazole | Fluorinated alkyl | Higher than non-fluorinated | Higher than non-fluorinated | nih.gov |

| Cyclopentadithiophene-alt-benzothiadiazole | Alkyl | 1.4 | 1.8 | elsevier.com |

| Cyclopentadithiophene-alt-benzothiadiazole | Oligoethylene glycol | 53.8 | 40.4 | elsevier.com |

The development of new materials for organic light-emitting diodes (OLEDs) and organic photoconductors is a continuous effort to improve efficiency, stability, and color purity. Aniline derivatives are versatile building blocks in the synthesis of hole-transporting materials, host materials, and emitters for OLEDs. The heptyloxy and hexyl chains in this compound can enhance the solubility and film-forming properties of larger, more complex molecules designed for these applications.

While specific data on this compound in OLEDs is not available, the broader class of aniline derivatives is widely used. For example, they can be precursors to Schiff base metal complexes that exhibit electroluminescence or can be incorporated into larger polymeric structures that function as charge transport layers. The long alkyl and alkoxy chains can influence the morphology of thin films, which is a critical parameter for efficient charge injection and transport in OLEDs and for charge generation and collection in photoconductors.

Development of Chemical Sensors and Sensing Mechanisms

Chemical sensors based on organic molecules offer advantages such as high sensitivity, selectivity, and low-cost fabrication. Aniline derivatives are frequently used as precursors for the synthesis of Schiff bases, which are known for their coordination chemistry with various metal ions and anions. The imine (-C=N-) linkage in Schiff bases provides a site for interaction with analytes, which can lead to a detectable optical or electrochemical response.

Schiff bases derived from substituted anilines and salicylaldehydes have been extensively studied as colorimetric and fluorescent sensors. For instance, a Schiff base derived from a benzothiazole-containing aniline demonstrated selective sensing of fluoride, cyanide, acetate, dihydrogen phosphate, and hydroxyl anions through a distinct color change dergipark.org.tr. Similarly, benzyloxyaniline-derived Schiff bases have been shown to be highly selective and sensitive colorimetric sensors for Al(III) ions researchgate.net. The sensing mechanism often involves the interaction of the analyte with the hydroxyl group and the imine nitrogen of the Schiff base, leading to changes in the electronic structure and, consequently, the absorption and emission spectra.

The this compound molecule can be readily converted into a Schiff base by condensation with an appropriate aldehyde. The heptyloxy and hexyl chains would enhance the solubility of the resulting sensor molecule in organic media and could also influence its self-assembly on a solid substrate, potentially leading to improved sensor performance.

The table below presents examples of aniline-derived Schiff base sensors and their target analytes.

| Aniline Precursor | Aldehyde Precursor | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

| 6-methoxybenzo[d]thiazol-2-amine | 4-bromo-2-hydroxybenzaldehyde | F⁻, CN⁻, AcO⁻, H₂PO₄⁻, OH⁻ | Colorimetric/Fluorescent | - | dergipark.org.tr |

| 3-(benzyloxy)aniline derivatives | Salicylaldehyde derivatives | Al(III) | Colorimetric | 14.2 x 10⁻⁸ M | researchgate.net |

| 4-chloroaniline | Salicylaldehyde | Various metal ions | - | - | jocpr.com |

| p-phenylenediamine | 2,4-dihydroxybenzaldehyde | Various metal ions | - | - | mdpi.com |

Contributions to Smart and Responsive Materials (e.g., Photochromism)

Smart and responsive materials can change their properties in response to external stimuli such as light, heat, or mechanical force. Photochromic materials, which undergo a reversible change in color upon irradiation with light, are a prominent class of responsive materials with applications in optical switching, data storage, and smart windows.

Aniline derivatives have been incorporated into various photochromic systems. For example, benzylideneaniline (B1666777) derivatives can exhibit photochromism in the solid state, where the mechanism is believed to involve an intramolecular proton transfer from an ortho-substituent to the imine nitrogen, leading to the formation of a quinoid-type structure tandfonline.com. Furthermore, liquid crystalline materials based on azobenzene-containing aniline derivatives have been developed. The photoisomerization of the azobenzene (B91143) unit between its trans and cis forms can be used to control the phase transitions and self-assembly of the liquid crystal, making them photoresponsive mdpi.com.

Novel photochromic liquid crystal systems based on biindenylidenedione derivatives containing mesogenic biphenyl (B1667301) units connected with flexible alkyl chains have also been synthesized. Some of these compounds exhibit both photochromism and liquid crystalline properties, making them multifunctional materials rsc.org. The presence of long, flexible chains like heptyloxy and hexyl is crucial for the formation of liquid crystalline phases.

Potential in Crystal Engineering for Functional Materials

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. The ability to control the packing of molecules in a crystal is essential for tuning properties such as charge transport, nonlinear optical response, and solid-state reactivity.

The molecular structure of this compound, with its hydrogen bond donor (N-H), hydrogen bond acceptor (O), and van der Waals interacting chains, provides a rich set of functionalities for crystal engineering. A closely related analogous compound, N-(4-n-heptyloxybenzylidene)-4′-hexylaniline, which is a Schiff base formed from 4-heptyloxybenzaldehyde and 4-hexylaniline, has been studied for its crystal structure. This study revealed that the molecule adopts a layered structure in the crystalline state, with the heptyloxy and hexyl chains playing a significant role in the molecular packing. In this particular derivative, the heptoxy chain adopts an all-trans conformation and lies almost in the same plane as the phenyl rings, while the hexyl group is in an extended form in a rotated plane tandfonline.com. The molecules pack in an interdigitated layered structure tandfonline.com.

This detailed structural information on a close analogue highlights how the interplay of the aromatic core and the flexible side chains directs the solid-state assembly. By systematically varying the length and nature of the alkoxy and alkyl chains, it is possible to fine-tune the crystal packing and, consequently, the material's properties.

The crystallographic data for N-(4-n-heptyloxybenzylidene)-4′-hexylaniline is summarized below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| N-(4-n-heptyloxybenzylidene)-4′-hexylaniline | Triclinic | P1 | 5.420 | 8.307 | 28.057 | 91.69 | 89.76 | 108.02 | tandfonline.com |

Future Research Directions and Unaddressed Challenges in 4 Heptyloxy N Hexylaniline Chemistry

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of 4-(Heptyloxy)-N-hexylaniline, a molecule with a specific N-alkylation and O-alkylation pattern, presents opportunities for methodological advancements. Current synthetic strategies, while effective, often face challenges related to scalability, cost-effectiveness, and environmental impact. Future research is anticipated to focus on several key areas to enhance synthetic efficiency.

Challenges in Current Synthetic Approaches:

| Challenge | Description |

| Multi-step Processes | Traditional syntheses often involve multiple steps, leading to lower overall yields and increased waste generation. |

| Harsh Reaction Conditions | The use of high temperatures and strong bases or acids can lead to side reactions and limit functional group tolerance. |

| Purification Difficulties | The separation of mono-alkylated from di-alkylated and unreacted starting materials can be complex and resource-intensive. |

| Scalability | Laboratory-scale syntheses may not be readily transferable to large-scale industrial production without significant process optimization. |

Future Research Directions in Synthesis:

The development of more efficient and sustainable synthetic methods is a primary goal. Researchers are exploring "green chemistry" protocols that minimize waste and energy consumption. This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient techniques like microwave-assisted synthesis. uva.nl One promising approach is the development of one-pot reactions that combine multiple synthetic steps into a single process, thereby improving efficiency and reducing waste. researchgate.net

Furthermore, high-throughput screening of catalysts and reaction conditions could accelerate the discovery of optimal synthetic pathways. researchgate.netsigmaaldrich.com The application of flow chemistry also presents an opportunity to improve control over reaction parameters, enhance safety, and facilitate continuous production.

Deepening the Understanding of Structure-Function Correlations in Complex Assemblies

The liquid crystalline behavior of this compound is intricately linked to its molecular structure. The interplay of the heptyloxy and hexyl chains, the aniline (B41778) core, and intermolecular interactions dictates the formation and properties of its mesophases. A deeper understanding of these structure-function correlations is crucial for designing materials with tailored properties.

The packing arrangements of rod-like molecules in the crystalline state provide valuable insights into the potential conformations and intermolecular interactions that govern the formation of liquid crystalline phases. researchgate.net For homologous series of similar molecules, variations in alkyl chain length have been shown to significantly influence the type and stability of the mesophases observed. rsc.org

Key Structural Features and Their Influence:

| Structural Feature | Influence on Self-Assembly |

| Alkyl Chain Length | Affects the balance between core-core and chain-chain interactions, influencing transition temperatures and the type of mesophase formed (e.g., nematic vs. smectic). |

| Alkoxy Chain | The oxygen atom introduces polarity and can influence intermolecular interactions through dipole-dipole forces and hydrogen bonding in related systems. |

| Aniline Core | The aromatic core contributes to the rigidity of the molecule, which is essential for liquid crystallinity, and its electronic properties can be tuned. |

| N-Hexyl Group | The presence of the N-alkyl group influences the overall molecular shape and can affect the packing efficiency in the liquid crystalline state. |

Future research will likely involve the synthesis and characterization of a broader range of analogues of this compound with systematic variations in the alkyl and alkoxy chain lengths, as well as modifications to the aniline core. Advanced characterization techniques, such as variable-temperature X-ray diffraction and computational modeling, will be instrumental in elucidating the precise molecular arrangements within different mesophases. Predictive modeling, in particular, could accelerate the design of new liquid crystals with desired properties by simulating their self-assembly behavior.

Development of Next-Generation Applications in Emerging Technologies

While aniline-based compounds have been explored for applications in displays and sensors, the unique properties of this compound could be harnessed for a new generation of advanced technologies. Its responsiveness to external stimuli, such as electric fields and temperature, makes it a candidate for various applications in photonics, electronics, and sensing.

Potential Emerging Applications:

Photonics and Optoelectronics: Liquid crystals are being investigated for use in a variety of photonic devices, including tunable lenses, filters, and light modulators. nih.govacs.org The specific electro-optical properties of this compound could be exploited in these applications.

Chemical Sensors: The alignment of liquid crystals is sensitive to the presence of chemical analytes at their surface. This principle can be used to develop highly sensitive and selective chemical sensors. wisc.edueeworldonline.com By functionalizing surfaces to interact with specific molecules, sensors based on this compound could be designed to detect a range of chemical species. nih.gov

Smart Materials: The ability of liquid crystals to undergo phase transitions in response to external stimuli can be utilized to create "smart" materials. For example, materials that change their optical properties in response to temperature or the presence of a chemical could be developed.

Biomimetic Systems: The self-assembling nature of liquid crystals can be used to create ordered structures that mimic biological systems. nih.govnih.govmdpi.comelsevierpure.com This could lead to applications in areas such as drug delivery and tissue engineering.

A significant challenge in realizing these applications is the precise control over the alignment and switching of the liquid crystal molecules. Further research is needed to develop robust and reliable methods for fabricating devices that incorporate these materials.

Interdisciplinary Approaches for Comprehensive Characterization and Utilization

The complex nature of this compound and its potential applications necessitate a multidisciplinary research approach. Collaboration between synthetic chemists, materials scientists, physicists, and engineers will be essential to fully characterize this compound and translate its properties into functional technologies.

Areas for Interdisciplinary Collaboration:

Synthesis and Materials Science: Chemists can synthesize novel analogues of this compound, while materials scientists can investigate their self-assembly and macroscopic properties.

Physics and Engineering: Physicists can model the behavior of these materials at a fundamental level, while engineers can design and fabricate devices that utilize their unique properties.

Computational Chemistry and Experimental Science: A synergistic approach combining computational modeling and experimental validation can accelerate the design and discovery of new materials with optimized properties. wisc.edu

By fostering collaboration across these disciplines, the scientific community can overcome the current challenges and unlock the full potential of this compound and related materials for a wide range of innovative applications.

Q & A

Q. What are the standard synthesis protocols for 4-(Heptyloxy)-N-hexylaniline, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or Schiff base formation. For example, reacting 4-heptyloxyaniline with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>98%). Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC or melting point analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : NMR (CDCl₃) shows characteristic signals: δ 6.8–7.2 ppm (aromatic protons), δ 3.9–4.1 ppm (heptyloxy OCH₂), and δ 1.2–1.8 ppm (alkyl chain protons). NMR confirms ether (C-O) and aniline (C-N) linkages.

- FT-IR : Peaks at ~1240 cm⁻¹ (C-O-C stretching) and ~3350 cm⁻¹ (N-H stretching).

- XRD : For crystalline samples, XRD reveals unit cell parameters (e.g., triclinic system, space group P1) and molecular packing .

Advanced Research Questions

Q. How do alkyl chain lengths (heptyloxy vs. hexyloxy) influence mesophase behavior in Schiff base derivatives?

Increasing alkyl chain length enhances lamellar ordering and stabilizes smectic phases. For this compound derivatives, the heptyloxy group increases steric bulk, favoring smectic F or G phases over nematic phases. Comparative studies under polarized microscopy and differential scanning calorimetry (DSC) show phase transitions (e.g., SmA–SmC) shift by 5–10°C with chain elongation .

Q. What experimental challenges arise in resolving structural discrepancies between computational models and XRD data?

Discrepancies often occur in torsion angles of alkyl chains. For example, computational models (DFT, B3LYP/6-31G*) may predict all-trans conformations, while XRD reveals gauche defects in the heptyloxy chain. Mitigate this by refining force fields or using high-pressure XRD to probe conformational flexibility .

Q. How does high pressure affect the Lifshitz point in liquid crystalline systems containing this compound analogs?

High-pressure studies (up to 8 kbar) on homologs like 50.6 (N-(4-n-pentyloxybenzylidene)-4′-n-hexylaniline) show converging SmA–SmC boundaries, suggesting proximity to a Lifshitz point. Design experiments using diamond anvil cells with in-situ optical microscopy to track phase transitions. Pressure stabilizes ordered smectic phases, altering tilt angles and layer spacing .

Methodological Guidance

Q. How to analyze conflicting data in phase transition reversibility studies?

- Controlled Cooling/Heating Rates : Use DSC with rates ≤1°C/min to avoid metastable states.

- Hysteresis Analysis : Compare heating vs. cooling cycles; reversible transitions (e.g., SmB–SmF) show <2°C hysteresis.

- Structural Validation : Cross-validate with XRD to confirm phase identity at transition boundaries .

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.